molecular formula C14H20F3N3O2 B10901303 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1-tetrahydro-2-furanylethyl)propanamide

2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1-tetrahydro-2-furanylethyl)propanamide

Cat. No.: B10901303
M. Wt: 319.32 g/mol
InChI Key: DWQMVSHDJCVAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1-tetrahydro-2-furanylethyl)propanamide is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1-tetrahydro-2-furanylethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . The trifluoromethyl group is introduced via lithiation followed by electrophilic trapping . The final step involves coupling the pyrazole derivative with a tetrahydrofuran moiety under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The separation and purification of the final product are typically achieved through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1-tetrahydro-2-furanylethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1-tetrahydro-2-furanylethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1-tetrahydro-2-furanylethyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1-tetrahydro-2-furanylethyl)propanamide is unique due to its combination of a pyrazole ring with a trifluoromethyl group and a tetrahydrofuran moiety. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H20F3N3O2

Molecular Weight

319.32 g/mol

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-(oxolan-2-yl)ethyl]propanamide

InChI

InChI=1S/C14H20F3N3O2/c1-8-7-12(14(15,16)17)19-20(8)10(3)13(21)18-9(2)11-5-4-6-22-11/h7,9-11H,4-6H2,1-3H3,(H,18,21)

InChI Key

DWQMVSHDJCVAEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC(C)C2CCCO2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.